molecular formula C13H17F2N3O2 B3057646 Ethyl 5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 832740-92-8

Ethyl 5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Cat. No.: B3057646
CAS No.: 832740-92-8
M. Wt: 285.29
InChI Key: JXOCISZRSNXSGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a pyrazolo-pyrimidine derivative characterized by a cyclopropyl group at position 5, a difluoromethyl group at position 7, and an ethyl ester at position 3.

Properties

IUPAC Name

ethyl 5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F2N3O2/c1-2-20-13(19)8-6-16-18-10(11(14)15)5-9(7-3-4-7)17-12(8)18/h6-7,9-11,17H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXOCISZRSNXSGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2NC(CC(N2N=C1)C(F)F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801116509
Record name Ethyl 5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801116509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-92-8
Record name Ethyl 5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832740-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801116509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate is a synthetic compound belonging to the pyrazolo[1,5-a]pyrimidine class. Its unique bicyclic structure features a pyrazole ring fused to a pyrimidine ring, and it exhibits promising biological activities that warrant further exploration.

  • Molecular Formula : C13H17F2N3O2
  • Molecular Weight : Approximately 285.29 g/mol
  • CAS Number : Not specified in the sources

Biological Activity

Preliminary studies indicate that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit a range of biological activities:

  • Antitumor Activity : Some derivatives have shown potential in inhibiting tumor growth.
  • Enzymatic Inhibition : The compound may act as an inhibitor for specific enzymes such as dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis and has implications in antiviral and immunosuppressive therapies .
  • Antiviral Properties : Certain pyrazolo derivatives have demonstrated activity against various viral infections, suggesting potential applications in antiviral drug development .

Structure-Activity Relationship (SAR)

The presence of cyclopropyl and difluoromethyl substituents enhances the biological activity of this compound compared to similar structures. For instance:

Compound Structure Features Notable Activities
Ethyl 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylateLacks cyclopropyl and difluoromethyl groupsAntitumor activities reported
Ethyl 7-difluoromethyl-5-phenyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylateContains phenyl instead of cyclopropylPotential anti-inflammatory properties
7-(aminomethyl)-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamideDifferent substituents on the nitrogenAntibacterial effects noted

The unique combination of substituents in this compound may confer distinct pharmacological properties that enhance its therapeutic potential.

Case Studies and Research Findings

  • Inhibition of DHODH : Research has demonstrated that this compound exhibits higher activity against DHODH compared to known inhibitors like brequinar and teriflunomide. This suggests its potential use as an immunosuppressive agent and opens avenues for further drug design targeting DHODH inhibition .
  • Antiviral Activity : A study highlighted that pyrazolo derivatives can inhibit viral replication effectively. The compound's structural features may contribute to its efficacy against viral targets such as flaviviruses .
  • Photophysical Properties : Recent advances in the functionalization of pyrazolo[1,5-a]pyrimidines indicate that these compounds possess significant photophysical properties which can be harnessed in material science applications alongside their medicinal chemistry potential .

Comparison with Similar Compounds

Key Structural Differences

  • Cyclopropyl groups are known to influence metabolic stability and binding affinity in drug design . Ethyl or aryl substituents (e.g., ) may increase steric bulk, affecting target engagement.
  • Position 7 Substituents :

    • The difluoromethyl (CF2H) group in the target compound is less electron-withdrawing than trifluoromethyl (CF3) in analogs . This may reduce electrophilicity and alter metabolic pathways.
    • Hydroxyl (OH) groups (e.g., ) enhance polarity but may decrease membrane permeability.
  • Functional Groups :

    • Ethyl esters (target, ) improve lipophilicity compared to carboxylic acids (), which are more polar and ionizable.

Q & A

Q. Methodological Answer :

¹H/¹³C NMR : Assigns proton and carbon environments. Key signals:

  • Ethyl ester : Quartet (δ ~4.4 ppm, CH₂) and triplet (δ ~1.4 ppm, CH₃) .
  • Cyclopropyl protons : Multiplet (δ ~1.3–2.9 ppm) and coupling constants (J = 7–9 Hz) .
  • Difluoromethyl : Doublet of triplets (δ ~6.5–7.5 ppm, J = 18–25 Hz) .

Stereochemical Analysis : NOESY or COSY distinguishes syn vs. anti isomers in the tetrahydropyrimidine ring. For example, anti-isomers show distinct coupling between H5 and H7 .

Quantitative Purity : Integration ratios (e.g., ethyl group protons vs. aromatic signals) assess impurities .

Data Contradictions : Discrepancies in reported δ values may arise from solvent effects (CDCl₃ vs. DMSO-d6) or isomerization during sample preparation .

Advanced: What strategies enable enantioselective synthesis of this compound?

Methodological Answer :
Enantioselectivity is achieved via:

Chiral Catalysts : Use of Rhodium or Palladium complexes with chiral ligands (e.g., BINAP) for asymmetric cyclopropanation .

Biocatalysis : Lipases (e.g., CALB) in deep eutectic solvents (DES) resolve enantiomers via selective ester hydrolysis. For example, ChCl:Gly/U/Xyl systems yield >90% ee .

Biocatalytic System Enzyme Reaction Outcome
ChCl:Gly/U/Xyl DESCALBHydrolysis>90% ee

Challenges : Enzyme stability in organic-aqueous interfaces and solvent compatibility require optimization .

Advanced: How to resolve contradictory NMR data for syn vs. anti isomers in related derivatives?

Q. Methodological Answer :

Crystallography : Single-crystal X-ray diffraction definitively assigns stereochemistry (e.g., syn: (5R,7S); anti: (5S,7S)) .

Dynamic NMR : Variable-temperature ¹H NMR tracks isomer interconversion. For example, coalescence temperatures >100°C indicate slow exchange .

Computational Modeling : DFT calculations predict chemical shifts and coupling constants for comparison with experimental data .

Case Study : Ethyl 5,7-dimethyl derivatives showed inseparable mixtures in CDCl₃ but resolved in ethanol via anti-configuration stabilization .

Advanced: What structure-activity relationships (SAR) guide modifications for enhanced bioactivity?

Methodological Answer :
SAR studies focus on:

Cyclopropyl Group : Enhances metabolic stability by reducing CYP450 oxidation. Removal decreases plasma half-life .

Difluoromethyl vs. Trifluoromethyl : Difluoromethyl improves solubility (logP reduction ~0.5) while retaining target affinity (e.g., kinase inhibition) .

Ester vs. Carboxylic Acid : Ethyl ester acts as a prodrug; hydrolysis in vivo yields the active acid .

Q. Methodological Answer :

pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24h. Monitor degradation via HPLC. Stable in pH 5–7 but hydrolyzes in acidic/alkaline conditions .

Thermal Stability : DSC/TGA analysis shows decomposition onset at ~180°C .

Light Sensitivity : UV-Vis spectroscopy tracks photodegradation (λmax = 270 nm). Store in amber vials .

Advanced: What analytical methods validate purity and identity for publication?

Q. Methodological Answer :

HPLC-MS : Reverse-phase C18 column (ACN/water + 0.1% formic acid). Purity >95% required .

Elemental Analysis : C, H, N within ±0.4% of theoretical values .

X-Ray Diffraction : Confirms molecular packing and stereochemistry (e.g., CCDC deposition) .

Example : Ethyl 7-methyl-2-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylate validated via C–H···O/N hydrogen bonding and π-π stacking (3.426 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate
Reactant of Route 2
Ethyl 5-cyclopropyl-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.